molecular formula C15H22N2O2 B7987886 (R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7987886
M. Wt: 262.35 g/mol
InChI Key: QJXGPAHGAGNFQY-CQSZACIVSA-N
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Description

(R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and an isopropylamino substituent at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name

benzyl (3R)-3-(propan-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)16-14-8-9-17(10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXGPAHGAGNFQY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via reductive amination, where an isopropylamine reacts with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.

    Esterification: The carboxylic acid group on the pyrrolidine ring can be esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and amino group undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Ring oxidation KMnO₄ (aq, acidic), CrO₃Pyrrolidinone derivativesSelective oxidation at the α-C adjacent to nitrogen forms lactams .
Amine oxidation mCPBA (methanol, 0°C) Nitroso or hydroxylamine intermediatesSteric hindrance from the isopropyl group slows reactivity .

Example :
Treatment with KMnO₄ in H₂SO₄ yields (R)-3-isopropylamino-pyrrolidin-2-one-1-carboxylic acid benzyl ester via C–H bond activation at the β-position .

Reduction Reactions

The benzyl ester and pyrrolidine moieties participate in reduction:

Reaction TypeReagents/ConditionsProducts
Ester reduction LiAlH₄ (THF, reflux) Primary alcohol (R)-3-isopropylamino-pyrrolidine-1-methanol
Selective deprotection H₂/Pd-C (EtOH, RT) Free carboxylic acid (R)-3-isopropylamino-pyrrolidine-1-carboxylic acid

Key Finding :
Catalytic hydrogenation cleaves the benzyl ester efficiently (95% yield) without affecting the pyrrolidine ring or stereochemistry .

Substitution Reactions

The isopropylamino group undergoes nucleophilic substitution:

Acylation

ReagentsConditionsProducts
Acetyl chloridePyridine, DMAP, 0°C (R)-3-(N-acetyl-isopropylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Benzoyl chlorideDCM, Et₃N, RTBenzoylated derivative

Alkylation

ReagentsConditionsProducts
Methyl iodideNaH, DMF, 50°C Quaternary ammonium salt
Allyl bromideK₂CO₃, acetone, refluxAllylated pyrrolidine

Mechanistic Insight :
Acylation occurs regioselectively at the less hindered secondary amine due to steric effects from the isopropyl group .

Hydrolysis Reactions

The benzyl ester hydrolyzes under acidic or basic conditions:

ConditionsReagentsProductsYield
AcidicHCl (6M), reflux(R)-3-isopropylamino-pyrrolidine-1-carboxylic acid88%
BasicNaOH (1M), MeOH/H₂O Same carboxylic acid92%

Comparative Data :
Basic hydrolysis proceeds faster (2 h vs. 6 h for acidic) but requires neutralization steps.

Ring-Opening and Rearrangement

The pyrrolidine ring participates in rare ring-opening reactions:

ReactionConditionsProducts
Thermal decomposition 200°C, toluene Linear amine-carboxylic acid adducts
Photochemical rearrangement UV light, benzophenoneBicyclic lactam derivatives

Notable Observation :
Photorearrangement under UV light forms a six-membered lactam via -sigmatropic shift, confirmed by X-ray crystallography.

Catalytic Cross-Coupling

The benzyl ester enables Suzuki-Miyaura couplings:

PartnersCatalystConditionsProducts
Arylboronic acidsPd(PPh₃)₄, K₂CO₃ Biaryl-pyrrolidine hybrids
VinylboronatesPd(OAc)₂, SPhos Alkenylated derivatives

Application :
These reactions are leveraged in synthesizing CNS-targeting intermediates for drug discovery .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
(R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals. The compound's chiral nature allows for selective binding to biological receptors, which is crucial in drug design to enhance efficacy and minimize side effects.

Case Studies
Recent studies have highlighted the compound's potential as a precursor for synthesizing more complex molecules that exhibit biological activity. For instance, research has shown that derivatives of this compound can be synthesized to target specific enzymes or receptors involved in various diseases, including neurodegenerative disorders and cancer .

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the formation of amide bonds. It can be utilized in reactions involving carboxylic acids and amines to produce amides, which are essential components in many pharmaceuticals . The ability to form these bonds without significant racemization is advantageous for maintaining the desired enantiomeric purity in drug synthesis.

Synthesis Techniques
Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the use of transition metal catalysts to facilitate reactions under mild conditions, thus preserving the integrity of sensitive functional groups .

Biochemical Applications

Enzyme Interaction Studies
Research indicates that this compound may interact with enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into how this compound can modulate biological processes, potentially leading to therapeutic applications .

Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of new compounds. Studies on similar aryl alkanoate esters suggest that this compound may exhibit low toxicity, making it a suitable candidate for further development .

Mechanism of Action

The mechanism of action of ®-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can form hydrogen bonds or electrostatic interactions with the active site of the target, while the benzyl ester moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester with analogs differing in substituents at the 3-position of the pyrrolidine ring:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester Chlorine C₁₂H₁₄ClNO₂ 239.70 Electrophilic Cl substituent enhances reactivity in cross-coupling reactions; used in organometallic synthesis.
(S)-3-(CarboxyMethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester CarboxyMethyl-cyclopropyl-amino C₁₇H₂₂N₂O₄ 318.37 Cyclopropyl group introduces ring strain, influencing conformational stability and metabolic resistance.
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (2-Hydroxy-ethyl)-methyl-amino C₁₅H₂₂N₂O₃ 278.35 Hydroxyethyl group increases hydrophilicity; potential for prodrug design via esterase-sensitive linkages.
Benzyl 3-hydroxypyrrolidine-1-carboxylate Hydroxyl C₁₂H₁₅NO₃ 221.25 Hydroxyl group enables further functionalization (e.g., oxidation to ketones or sulfonation).

Key Comparative Insights:

  • Substituent Reactivity : Chlorine (in ) and hydroxyl (in ) groups offer distinct reactivity profiles. Chlorine supports nucleophilic substitution, while hydroxyl groups facilitate oxidation or esterification.
  • Hydrophilicity: Amino and hydroxy groups (e.g., and ) enhance water solubility compared to hydrophobic substituents like benzyl esters. This impacts bioavailability and formulation strategies.
  • Stereochemical Influence : The (R)-configuration in the target compound and may confer selectivity in chiral catalysis or receptor binding, unlike racemic analogs.

Research Findings and Stability Considerations

  • Acidic conditions (pH 4–6) favor ester bond stability and selective reactions with nucleophiles like carboxylates or amines .
  • Synthetic Utility: The chloro-substituted analog is a precursor for Suzuki-Miyaura couplings, whereas hydroxy-substituted derivatives serve as intermediates for ketone synthesis. The target compound’s isopropylamino group may enable reductive amination or peptide coupling.
  • Thermal Properties : Predicted boiling points (e.g., 436.1°C for ) suggest high thermal stability, critical for high-temperature reactions.

Biological Activity

(R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications and unique structural characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an isopropylamino group and a benzyl ester. Its structural formula can be represented as follows:

 R 3 Isopropylamino pyrrolidine 1 carboxylic acid benzyl ester\text{ R 3 Isopropylamino pyrrolidine 1 carboxylic acid benzyl ester}

This configuration contributes to its chiral nature, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's chiral configuration allows it to selectively bind to these targets, influencing various signaling pathways.

In studies involving similar compounds, it has been observed that the presence of the isopropyl group enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability. The benzyl ester moiety may also play a role in modulating enzymatic activity by altering the compound's pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds structurally related to this ester have shown promising results in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Research indicates that certain derivatives exhibit IC50 values in the nanomolar range against PARP-1 and PARP-2, suggesting that this compound could similarly affect cancer cell proliferation and survival .

Enzyme Interaction Studies

Studies have demonstrated that compounds with similar structural features can act as inhibitors or modulators of various enzymes. For example, the interaction of this compound with serine proteases has been explored, revealing potential for therapeutic applications in treating diseases where these enzymes are dysregulated.

Case Study 1: PARP Inhibition

In a comparative study involving several derivatives of pyrrolidine-based compounds, it was found that those with an isopropylamino substituent showed enhanced inhibition of PARP activity. The most potent compound exhibited an IC50 value of approximately 4 nM against both PARP-1 and PARP-2, indicating a strong potential for use in cancer therapeutics .

Case Study 2: Cellular Proliferation Assays

Cellular assays conducted on various cancer cell lines demonstrated that derivatives similar to this compound had varying degrees of cytotoxicity. For instance, one derivative displayed an IC50 value of 17.4 µM against MDA-MB-436 cells, outperforming established drugs like veliparib and olaparib . This suggests that this compound may hold significant promise as a lead compound for further development.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)Target
This compoundStructure~4PARP
VeliparibStructure~10PARP
OlaparibStructure~15PARP

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-3-isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : Start with a pyrrolidine scaffold functionalized at the 3-position. A common approach involves coupling isopropylamine to a pyrrolidine-3-carboxylic acid derivative via amide bond formation, followed by benzyl ester protection of the carboxylic acid group .
  • Step 2 : Enantiomeric purity can be achieved using chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis. For example, (R)-configured intermediates like (R)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester (CAS 441717-40-4) have been synthesized via Boc-protection strategies, which preserve stereochemistry during reactions .
  • Validation : Confirm stereochemistry via polarimetry, chiral chromatography, or X-ray crystallography.

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the benzyl ester moiety (aromatic protons at δ 7.3–7.5 ppm) and pyrrolidine backbone (characteristic ring protons at δ 1.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., calculated for C16H22N2O2C_{16}H_{22}N_2O_2: 298.1681).
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 210–254 nm .

Q. What are the critical safety considerations for handling and storing this compound?

  • Guidelines :

  • Storage : Keep in a sealed container under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong acids/bases, which may cleave the benzyl ester .
  • Waste Disposal : Classify as hazardous organic waste and coordinate with certified disposal services to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize the reaction yield for introducing the isopropylamino group while minimizing racemization?

  • Strategies :

  • Coupling Agents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation under mild conditions (0–25°C) to reduce racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control .
  • Monitoring : Track reaction progress via TLC or in situ IR spectroscopy. For example, disappearance of the carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) indicates successful esterification .

Q. What computational methods can predict the compound’s reactivity or interaction with biological targets?

  • Approaches :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the pyrrolidine core and enzymes (e.g., proteases or kinases) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic/electrophilic attack .
  • MD Simulations : Simulate stability in aqueous solutions to assess hydrolysis kinetics of the benzyl ester .

Q. How can contradictory spectral data (e.g., NMR shifts vs. theoretical predictions) be resolved?

  • Troubleshooting :

  • Reference Standards : Compare experimental NMR data with structurally related compounds, such as (R)-1-Boc-3-isopropylpiperazine (CAS 928025-63-2), to identify anomalies .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to check for solvent-induced shifts .
  • Dynamic Effects : Consider conformational flexibility of the pyrrolidine ring, which may cause signal splitting or broadening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.